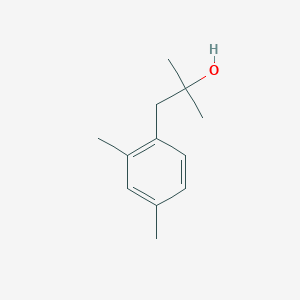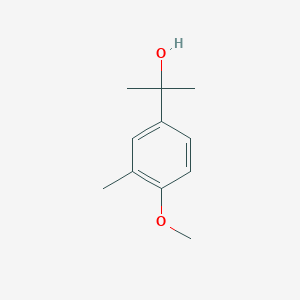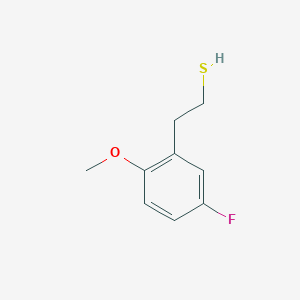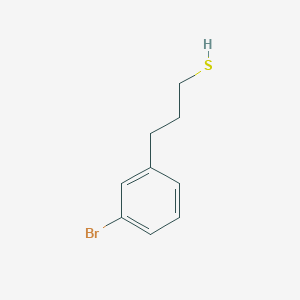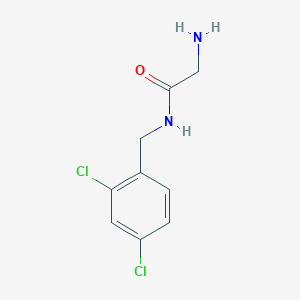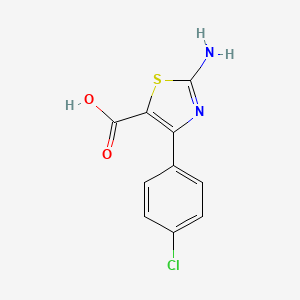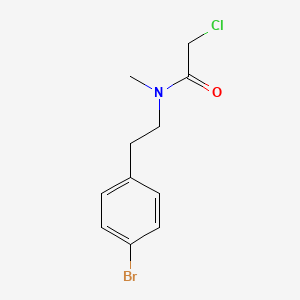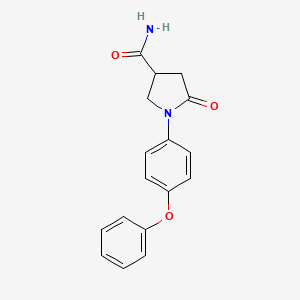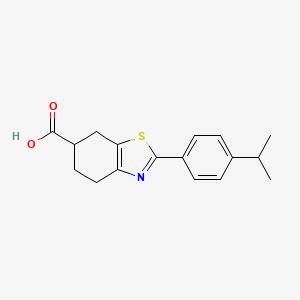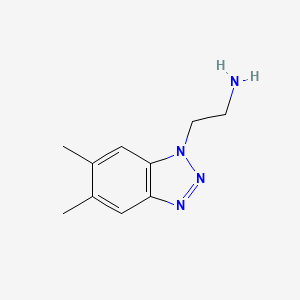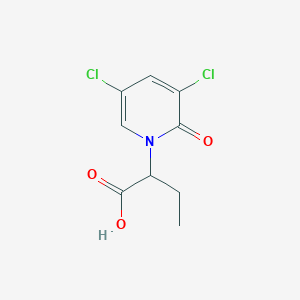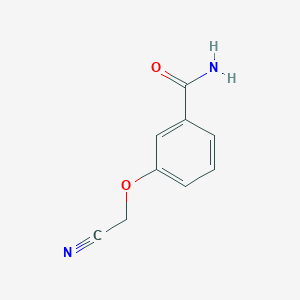![molecular formula C18H23N3 B7906728 4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline](/img/structure/B7906728.png)
4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline is a chemical compound with significant potential in various scientific and industrial applications. This compound features a phenyl group attached to a piperazine ring, which is further connected to an aniline derivative. Its unique structure makes it a valuable candidate for research and development in fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline typically involves the following steps:
Reductive Amination: The starting materials, 4-phenylpiperazine and 4-methyl-3-aniline, undergo reductive amination in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The reaction mixture is purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a corresponding nitro compound.
Reduction: The compound can be reduced to form a more reduced aniline derivative.
Substitution: The piperazine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used to substitute the piperazine ring.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced aniline derivatives.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes in the body, modulating their activity.
Pathways Involved: It may affect signaling pathways related to neurotransmission, inflammation, and other physiological processes.
類似化合物との比較
4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other piperazine derivatives, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one.
Uniqueness: The presence of the methyl group and the specific arrangement of the phenyl and piperazine rings contribute to its unique chemical and biological properties.
特性
IUPAC Name |
4-methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-7-8-17(19)13-16(15)14-20-9-11-21(12-10-20)18-5-3-2-4-6-18/h2-8,13H,9-12,14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFUOYUVDZJCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


